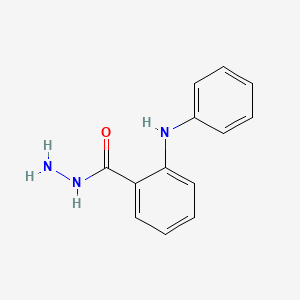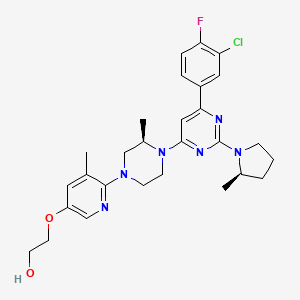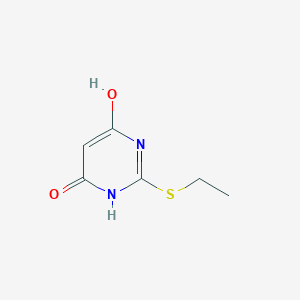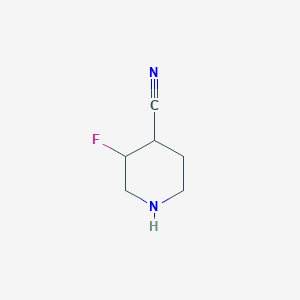
2-Anilinobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylamino)benzohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a phenylamino group attached to a benzohydrazide moiety. This compound has garnered interest due to its diverse biological activities and its utility in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Phenylamino)benzohydrazide can be synthesized through the reaction of 2-(phenylamino)benzoic acid with hydrazine hydrate. The reaction typically involves refluxing the reactants in ethanol for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods: In an industrial setting, the synthesis of 2-(Phenylamino)benzohydrazide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinazolinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions typically involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Quinazolinones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides.
Applications De Recherche Scientifique
2-(Phenylamino)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of biologically active substituted 3-aminoquinazolin-4-ones.
Mécanisme D'action
The mechanism of action of 2-(Phenylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
- 2-(Phenylamino)benzoic acid hydrazide
- 2-Methyl-6-phenylpyridine-3-carboxylic acid hydrazide
Comparison: 2-(Phenylamino)benzohydrazide is unique due to its specific structure, which imparts distinct biological activities. Compared to other similar compounds, it exhibits a broader spectrum of biological activities, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H13N3O |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-anilinobenzohydrazide |
InChI |
InChI=1S/C13H13N3O/c14-16-13(17)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17) |
Clé InChI |
GWLOXXXVZXWQJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)





![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)


![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)

